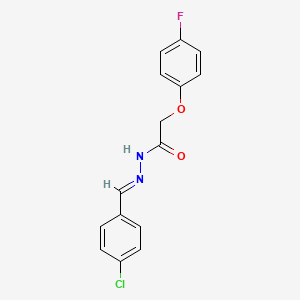
N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide
Descripción general
Descripción
N-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide, also known as CFAH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFAH belongs to the class of hydrazide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide binds to the colchicine binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide in lab experiments is its high potency and selectivity against cancer cells, making it a promising candidate for cancer therapy. However, N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
Several future directions for the research on N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide can be identified. One potential direction is to investigate the synergistic effects of N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide with other anticancer agents, such as chemotherapeutic drugs and targeted therapies. Another direction is to explore the potential of N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide as a radiopharmaceutical for cancer imaging and therapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the antifungal and antibacterial activities of N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide and to optimize its pharmacokinetic properties for clinical use.
In conclusion, N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide is a promising chemical compound that has shown potential therapeutic applications in cancer, fungal, and bacterial diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide should focus on exploring its synergistic effects with other anticancer agents, its potential as a radiopharmaceutical, and optimizing its pharmacokinetic properties for clinical use.
Aplicaciones Científicas De Investigación
N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide has been investigated for its potential therapeutic applications, including anticancer, antifungal, and antibacterial activities. Several studies have reported that N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide exhibits potent antiproliferative effects against various cancer cell lines, including breast, lung, liver, and colon cancer. N'-(4-chlorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide has also been shown to possess antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-12-3-1-11(2-4-12)9-18-19-15(20)10-21-14-7-5-13(17)6-8-14/h1-9H,10H2,(H,19,20)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGXXWSBPKLOIY-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



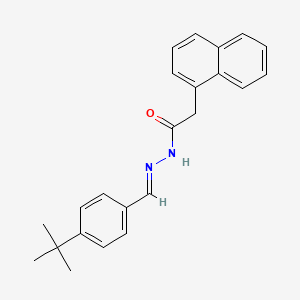
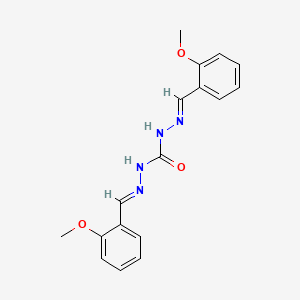
![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline](/img/structure/B3867980.png)
![4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3867988.png)
![methyl 4-{2-[(isobutylamino)(oxo)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3867996.png)
![ethyl 5-(2-chlorophenyl)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867999.png)
![2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 1-naphthoate](/img/structure/B3868009.png)
![2-(dimethylamino)ethyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate hydrochloride](/img/structure/B3868012.png)
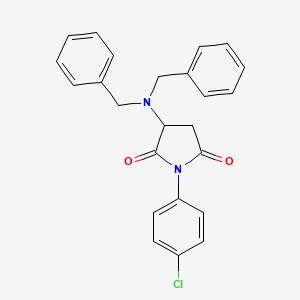
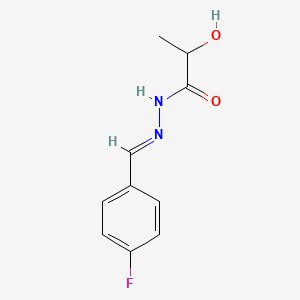
![N'-(3-hydroxy-4-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3868062.png)
![8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3868067.png)

![4-methyl-N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide](/img/structure/B3868082.png)